Researchers utilize Iopanoic acid to explore how bile acids influence the absorption of medications within cell cultures. Bile acids are naturally produced by the liver and aid in digestion by facilitating fat absorption in the intestines. Iopanoic acid's interaction with bile acid receptors on the surface of intestinal cells allows scientists to examine how these receptors might affect how medications are absorbed by the body. This knowledge can be crucial in optimizing drug delivery methods and ensuring medications reach their target sites effectively. [Source: Santa Cruz Biotechnology ()]
Iopanoic acid is an iodine-containing compound primarily used as a radiocontrast medium in medical imaging, particularly in cholecystography. Its chemical formula is , and it has a molar mass of approximately 570.93 g/mol. This compound is characterized as a light yellowish-white powder with a faint, distinctive odor. It is practically insoluble in water but soluble in organic solvents such as ethanol and acetone .
In laboratory settings, iopanoic acid can be analyzed using spectrophotometric methods to assess its purity and identity through its infrared absorption spectrum .
The synthesis of iopanoic acid typically involves the iodination of phenolic compounds followed by a series of chemical transformations to introduce the amino and carboxylic acid functional groups. One common method includes the reaction of 3-amino-2,4,6-triiodophenol with ethyl acrylate or similar reagents under controlled conditions to yield iopanoic acid .
Iopanoic acid is primarily utilized as a radiocontrast agent in diagnostic imaging procedures. Its ability to absorb X-rays makes it valuable for visualizing the gallbladder and biliary tract during cholecystography. Additionally, due to its inhibitory effects on thyroid hormone metabolism, it has been explored for therapeutic applications in hyperthyroid conditions .
Studies have demonstrated that iopanoic acid interacts with various biological systems by inhibiting deiodinase enzymes, which are crucial for thyroid hormone metabolism. This interaction leads to decreased levels of T3 and may affect metabolic processes regulated by thyroid hormones. Research indicates that iopanoic acid can significantly alter plasma concentrations of thyroid hormones when administered alongside other treatments for hyperthyroidism .
Iopanoic acid shares structural and functional similarities with several other iodine-containing compounds used in medical imaging and thyroid hormone regulation. Here are some notable comparisons:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Ipodate Sodium | C₁₁H₁₃I₃N₁O₂Na | Radiocontrast medium | Sodium salt form; more soluble than iopanoic acid |
Calcium Ipodate | C₁₁H₁₃I₃N₁O₂Ca | Radiocontrast medium | Calcium salt; used for similar imaging purposes |
Thyroid Hormones | T4 (Thyroxine) / T3 (Triiodothyronine) | Hormonal regulation | Endogenous hormones; not used as contrast agents |
Uniqueness of Iopanoic Acid: Iopanoic acid is distinct due to its dual role as both a radiocontrast agent and a therapeutic agent for managing hyperthyroidism through its inhibitory action on deiodinase enzymes. Unlike other contrast agents like ipodate sodium and calcium ipodate, which primarily serve imaging purposes, iopanoic acid's influence on thyroid hormone metabolism adds a layer of complexity to its applications .
Iopanoic acid exists as a solid crystalline material at room temperature (20°C) [1] [2]. The compound exhibits characteristic morphological features that vary depending on its preparation and purification methods. The substance typically appears as a white to light yellow to light red powder or crystalline solid [3] [1] [4], with some commercial preparations described as having a light brown coloration [3]. The material demonstrates a crystalline powder to crystal form [5] [1] [6], indicating its tendency to form well-defined crystal structures under appropriate conditions.
The compound's physical appearance can range from a cream-colored solid [4] to more distinctly colored variations, suggesting that trace impurities or specific crystallization conditions may influence its visual characteristics. The powder form is commonly encountered in pharmaceutical preparations, while larger crystal formations can be obtained through controlled crystallization processes [6] [7].
Iopanoic acid demonstrates significant melting point variability depending on its stereochemical composition and polymorphic form. The compound exists in multiple forms with distinct thermal characteristics, as detailed in comprehensive thermal analysis studies [9] [4].
Table 1: Melting Point Data for Different Forms of Iopanoic Acid
Form/Isomer | Melting Point (°C) | Optical Rotation [α]D20 | Reference |
---|---|---|---|
Racemic (dl-form) | 155.2-157 | N/A (racemic) | [4] |
L-isomer | 162-163 | -5.2 ± 0.1° (c=2 in ethanol) | [4] |
D-isomer | 162 | +5.1 ± 0.1° (c=2 in ethanol) | [4] |
General range | 150-163 | N/A | [3] [10] [5] |
With decomposition | 152-158 | N/A | [9] |
TCI specification | 150-156 | N/A | [1] |
The racemic mixture (dl-form) exhibits a melting point range of 155.2-157°C [4], while the individual enantiomers demonstrate higher melting points. The L-isomer melts at 162-163°C with a specific optical rotation of -5.2 ± 0.1° (c=2 in ethanol), and the D-isomer melts at 162°C with an optical rotation of +5.1 ± 0.1° (c=2 in ethanol) [4].
Importantly, iopanoic acid exhibits thermal decomposition during melting, with decomposition occurring between 152-158°C [9]. This decomposition behavior is characteristic of many iodinated organic compounds and must be considered during thermal analysis and processing.
Differential scanning calorimetry (DSC) analysis has provided precise thermodynamic data for iopanoic acid's phase transition behavior. The enthalpy of fusion has been determined to be 27.7 kJ/mol at a temperature of 427 K (154°C) [11]. This measurement was obtained using DSC methodology and represents a significant thermodynamic parameter for understanding the compound's solid-state energetics.
The enthalpy of fusion value of 27.7 kJ/mol is relatively high for organic pharmaceutical compounds, reflecting the strong intermolecular interactions present in the crystalline structure. This value is consistent with the compound's high molecular weight (570.93-570.935 g/mol) and the presence of multiple iodine atoms, which contribute to significant van der Waals interactions [11] [3] [10].
Iopanoic acid demonstrates extremely limited solubility in aqueous media, a characteristic that significantly impacts its pharmaceutical applications and bioavailability. The compound is classified as practically insoluble in water with a solubility of less than 0.1 g/L under standard conditions [12] [13] [14] [2].
More specific quantitative data indicates that at 37°C (physiological temperature), iopanoic acid exhibits a water solubility of 348.3 mg/L (approximately 0.35 g/L) [3] [15]. This slight increase in solubility at elevated temperature follows typical thermodynamic behavior for most solid compounds, though the overall solubility remains very low.
The poor aqueous solubility is attributed to the compound's highly lipophilic nature, resulting from the presence of three iodine atoms and the aromatic ring system [16]. This hydrophobic character necessitates the use of solubilizing agents or alternative formulation approaches in pharmaceutical applications.
In contrast to its poor aqueous solubility, iopanoic acid demonstrates excellent solubility in various organic solvents, making it amenable to organic synthesis and purification procedures.
Table 2: Solubility Profile of Iopanoic Acid in Different Solvents
Solvent/Medium | Solubility | Classification | Reference |
---|---|---|---|
Water (general) | Practically insoluble (<0.1 g/L) | Very low | [12] [13] [14] [2] |
Water (37°C) | 348.3 mg/L | Low | [3] [15] |
Ethanol (95%) | Sparingly soluble (~750 g/L) | High | [13] [14] |
DMSO | 100 mg/mL (175.15 mM) | High | [17] |
Methanol | Soluble | Good | [3] [2] |
Acetone | Soluble | Good | [13] |
Diethyl ether | Practically insoluble | Very low | [14] |
Chloroform | Soluble | Good | [2] |
Sodium hydroxide solution | Dissolves | High | [13] [14] |
Dilute alkali | Soluble | High | [4] |
The compound shows particularly high solubility in ethanol, with concentrations reaching approximately 750 g/L [13] [14]. Dimethyl sulfoxide (DMSO) serves as an excellent solvent, accommodating 100 mg/mL (equivalent to 175.15 mM) [17]. Other effective solvents include methanol, acetone, and chloroform [3] [13] [2].
Notably, iopanoic acid is practically insoluble in diethyl ether [14], indicating selectivity in its organic solvent compatibility. The compound readily dissolves in alkaline solutions, including sodium hydroxide solutions and dilute alkali [13] [14] [4], which is consistent with its carboxylic acid functionality.
Iopanoic acid exhibits weak acid properties due to its carboxylic acid functional group. The compound has a pKa value of 4.8 measured at 25°C [3] [15] [4], classifying it as a moderately weak organic acid.
According to more detailed acid-base analysis, iopanoic acid demonstrates two ionizable groups with distinct pKa values. The primary carboxylic acid group exhibits a pKa1 of 4.84 (acidic), while a secondary ionizable group shows a pKa2 of 2.32 (basic) [18]. This dual ionization behavior reflects the presence of both the carboxylic acid group and the amino group in the molecular structure.
The pKa value of 4.8 indicates that at physiological pH (approximately 7.4), iopanoic acid exists predominantly in its ionized form, which significantly impacts its solubility behavior, membrane permeability, and biological activity. This ionization state contributes to the compound's interaction with biological systems and influences its pharmacokinetic properties.
Iopanoic acid demonstrates polymorphic behavior with multiple distinct crystalline forms identified through comprehensive solid-state characterization studies [19] [20]. X-ray diffraction analysis has confirmed the existence of at least two stable crystalline polymorphs designated as Form I and Form II [19].
Irritant